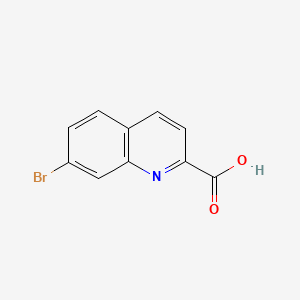

7-Bromoquinoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRDUYBIGUGOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652867 | |

| Record name | 7-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057217-63-6 | |

| Record name | 7-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1057217-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 7 Bromoquinoline 2 Carboxylic Acid

Synthetic Routes for 7-Bromoquinoline-2-carboxylic Acid

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the modification of pre-existing quinoline (B57606) cores or the construction of the bicyclic system with the desired functionalities.

Precursor-Based Synthesis Strategies

A common and effective approach to the synthesis of this compound involves the chemical modification of suitably substituted quinoline precursors. These strategies leverage established functionalities that can be readily converted to the target carboxylic acid.

One of the most direct methods for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, Methyl 7-bromoquinoline-2-carboxylate. This transformation is a standard procedure in organic synthesis, typically achieved under basic or acidic conditions.

The hydrolysis process involves the nucleophilic attack of a hydroxide (B78521) ion or water on the ester carbonyl group, leading to the cleavage of the ester bond and the formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the desired carboxylic acid. A similar hydrolysis is reported for Ethyl 3-amino-7-bromoquinoline-2-carboxylate, which is converted to 3-Amino-7-bromoquinoline-2-carboxylic acid using lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water. This method is generally high-yielding and can be adapted for the hydrolysis of Methyl 7-bromoquinoline-2-carboxylate.

Table 1: Reaction Conditions for Hydrolysis of Quinoline-2-carboxylate Esters

| Precursor | Reagents | Solvent | Temperature | Reaction Time | Product |

| Methyl 7-bromoquinoline-2-carboxylate | LiOH or other bases | THF/Water or similar | Room Temp. to Reflux | 2-12 hours | This compound |

| Ethyl 3-amino-7-bromoquinoline-2-carboxylate | Lithium hydroxide monohydrate | Tetrahydrofuran/Water | 50 °C | 2 hours | 3-Amino-7-bromoquinoline-2-carboxylic acid |

Another viable synthetic route is the direct bromination of Quinoline-2-carboxylic acid or its derivatives. Electrophilic aromatic substitution on the quinoline ring is a complex process, as the reactivity of the benzene (B151609) and pyridine (B92270) rings differs, and the directing effects of the existing substituents play a crucial role.

The bromination of quinoline itself can lead to a mixture of products. However, the presence of the carboxylic acid group at the 2-position, which is a deactivating group, will influence the position of bromination. Generally, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring, often at the 5- and 8-positions. However, under specific conditions, bromination at the 7-position can be achieved. The regioselectivity of the bromination of substituted quinolines is highly dependent on the reaction conditions, including the brominating agent, solvent, and temperature. For instance, the bromination of 8-substituted quinolines has been shown to yield various mono- and di-bromo derivatives depending on the stoichiometry of the bromine used.

Regioselective Synthesis Approaches

Regioselective synthesis aims to construct the this compound molecule with a high degree of control over the substitution pattern, avoiding the formation of unwanted isomers.

The construction of the quinoline ring system can be achieved through formal [4 + 2] cycloaddition reactions, such as the Diels-Alder reaction. This approach involves the reaction of a diene with a dienophile to form a six-membered ring. In the context of quinoline synthesis, this can involve the reaction of an aniline (B41778) derivative with a suitable dienophile, followed by cyclization and aromatization.

General Procedures and Reaction Conditions

The synthesis of this compound and its precursors requires careful control of reaction conditions to ensure optimal yields and purity.

For the hydrolysis of Methyl 7-bromoquinoline-2-carboxylate , a typical procedure would involve dissolving the ester in a suitable solvent mixture, such as tetrahydrofuran and water, followed by the addition of a base like lithium hydroxide or sodium hydroxide. The reaction is often stirred at room temperature or heated to reflux to ensure complete conversion. Progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with a mineral acid, for instance, hydrochloric acid, to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.

The bromination of a Quinoline-2-carboxylic acid derivative would typically involve dissolving the substrate in a solvent like acetic acid or a chlorinated solvent. The brominating agent, such as molecular bromine or N-bromosuccinimide, is then added, often portion-wise or as a solution, while controlling the temperature. The reaction may be carried out in the presence of a catalyst. The workup procedure usually involves quenching the excess bromine, followed by extraction and purification of the product.

The formal [4 + 2] cycloaddition reactions for quinoline synthesis are diverse. A general approach might involve the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. The reaction conditions can vary significantly based on the specific substrates and the desired product.

Table 2: Summary of Synthetic Methodologies

| Synthetic Methodology | Key Precursors | Key Reagents and Conditions | Advantages |

| Derivatization from Ester Precursor | Methyl 7-bromoquinoline-2-carboxylate | Basic or acidic hydrolysis (e.g., LiOH, H₂O/THF) | Straightforward, high-yielding |

| Bromination of Quinoline Derivative | Quinoline-2-carboxylic acid | Brominating agent (e.g., Br₂, NBS), solvent (e.g., Acetic Acid) | Direct functionalization of the quinoline core |

| Formal [4 + 2] Cycloaddition | Substituted anilines and suitable dienophiles | Acid or metal catalysis, varied reaction conditions | High regiocontrol in ring formation |

Catalytic Systems and Reagents for Synthesis

The synthesis of quinoline derivatives employs a variety of catalytic systems and reagents to facilitate the reaction and improve efficiency. Modern organic synthesis increasingly utilizes metallaphotoredox catalysis, with common first-row transition metals like nickel and copper, for the functionalization of carboxylic acids princeton.edu. For the construction of the quinoline ring system itself, acid catalysts are common. For instance, sulfamic acid has been used as an effective catalyst in the Doebner multicomponent reaction for synthesizing quinoline-4-carboxylic acid derivatives mdpi.com.

Common reagents in the synthesis of related quinoline-2-carboxylic acid compounds include bases like potassium carbonate (K2CO3) and solvents such as dry dimethylformamide (DMF) ajchem-a.com. The choice of catalyst and reagents is critical and is tailored to the specific reaction pathway being employed to achieve the desired substitution pattern on the quinoline ring.

Table 1: Examples of Catalytic Systems and Reagents in Quinoline Synthesis

| Component Type | Example | Role in Synthesis |

|---|---|---|

| Catalyst | Sulfamic Acid | Acid catalyst for Doebner reaction mdpi.com. |

| Catalyst | Nickel/Copper Complexes | Used in metallaphotoredox catalysis for functionalization princeton.edu. |

| Reagent | Potassium Carbonate (K2CO3) | Base used in substitution reactions ajchem-a.com. |

| Solvent | Dimethylformamide (DMF) | Aprotic solvent for various reaction steps ajchem-a.com. |

| Reagent | Hydrazine Hydrate | Used in the formation of intermediate compounds ajchem-a.com. |

Optimization of Reaction Parameters

Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of this compound. Key parameters that are typically adjusted include temperature, reaction time, and the choice of solvent mdpi.comrsc.org. For example, in the synthesis of related quinoline structures, reaction conditions such as refluxing for extended periods (e.g., 6 to 18 hours) are common to drive the reaction to completion ajchem-a.com.

Table 2: Key Reaction Parameters for Optimization

| Parameter | Typical Range/Condition | Purpose of Optimization |

|---|---|---|

| Temperature | Room temperature to reflux | To control reaction rate and selectivity mdpi.com. |

| Reaction Time | Several hours (e.g., 6-18 hours) | To ensure complete conversion of reactants ajchem-a.com. |

| Solvent | Aprotic (e.g., DMF) or Protic (e.g., Ethanol) | To dissolve reactants and influence reaction pathways mdpi.comajchem-a.com. |

| Catalyst Loading | Varies | To maximize reaction rate without causing side reactions. |

| Reactant Ratio | Equimolar or with excess | To drive equilibrium towards the product rsc.org. |

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are primary metrics for its viability. This involves evaluating the yield and purity of the final product against the complexity and cost of the pathway.

Yield and Purity Considerations in Various Synthetic Pathways

The yield and purity of quinoline-2-carboxylic acid derivatives can vary significantly depending on the chosen synthetic method and the specific substrates used. In syntheses of various derivatives starting from quinoline-2-carboxylic acid, reported yields have ranged widely from 58% to as high as 94% ajchem-a.com. This variability underscores the importance of selecting an appropriate reaction pathway for the target molecule.

Achieving high purity often requires post-synthesis purification steps. Recrystallization from a suitable solvent, such as ethanol, is a common method used to remove impurities and isolate the desired product in a highly pure form ajchem-a.com. The final purity is typically confirmed using analytical techniques like FT-IR and NMR spectroscopy ajchem-a.com.

Table 3: Reported Yields for Related Quinoline-2-Carboxylic Acid Derivatives

| Derivative Type | Yield Range | Reference |

|---|---|---|

| Amidated Derivatives | 79% - 91% | ajchem-a.com |

| Esterified Derivatives | 71% - 94% | ajchem-a.com |

Environmental and Economic Aspects of Synthetic Routes

The environmental and economic feasibility of a synthetic route are critical considerations in modern chemistry . Traditional production methods for carboxylic acids can be plagued by issues such as low yields, the formation of unwanted by-products, and the generation of significant chemical waste researchgate.net.

From an economic perspective, the cost of starting materials, reagents, catalysts, and the energy required for the synthesis are major factors researchgate.net. Routes that utilize inexpensive and readily available precursors are generally preferred.

Chemical Reactivity and Derivatization of 7 Bromoquinoline 2 Carboxylic Acid

Reactions Involving the Bromine Moiety

The bromine atom at the 7-position of the quinoline (B57606) ring is a key site for derivatization, primarily through reactions that form new bonds by replacing the halogen. These transformations are fundamental in medicinal chemistry and materials science for creating complex molecular architectures.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine substituent at the 7-position of quinoline-2-carboxylic acid makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of 7-bromoquinoline-2-carboxylic acid, the bromine atom can be coupled with various boronic acids or their esters to introduce new aryl or alkyl groups at the 7-position. The electron-withdrawing nature of the carboxylic acid group can activate the bromine atom, facilitating the palladium-catalyzed coupling.

The choice of catalyst, ligand, and reaction conditions is crucial for the success and selectivity of the Suzuki-Miyaura coupling. For instance, the use of specific palladium catalysts like PdCl2(dppf) has been shown to be effective in the coupling of similar heteroaryl halides. rsc.org The reaction typically proceeds in the presence of a base, such as sodium carbonate or potassium phosphate, and in a suitable solvent system like a mixture of dioxane and water. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

| Bromoquinoline Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2-Bromo-4-iodoquinoline | Aryl boronate | Not specified | C4-coupled product | rsc.org |

| 3,4-Dichloro-7-bromoquinoline | Aryl boronate | Not specified | C7-coupled product | rsc.org |

| 7-Bromoquinoline (B152726) derivative | Arylboronic acid | PdCl2(dppf)/K2CO3 | 7-Arylquinoline derivative | rsc.org |

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. researchgate.net This reaction is instrumental in synthesizing aminoquinoline derivatives from their bromo counterparts. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product. researchgate.net

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Different ligands can influence the efficiency and scope of the reaction. acs.org For instance, the use of specific ligands has enabled the successful amination of various bromoquinolines, demonstrating the versatility of this method.

Table 2: Key Aspects of Buchwald-Hartwig Amination

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed C-N bond formation | researchgate.net |

| Reactants | Aryl halide (e.g., this compound) and an amine | |

| Catalyst System | Palladium precursor and a phosphine ligand | acs.org |

| Significance | Key method for synthesizing aminoquinoline derivatives |

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom on the quinoline ring can participate in other palladium-catalyzed transformations. These include the Heck reaction, which couples the aryl bromide with an alkene, and the Sonogashira reaction, for coupling with a terminal alkyne. These reactions further expand the possibilities for functionalizing the 7-position of the quinoline core, allowing for the introduction of a wide range of substituents. The development of new catalyst systems continues to broaden the scope and applicability of these coupling reactions. acs.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another important pathway for modifying the this compound core. In this type of reaction, a nucleophile displaces the bromide leaving group. masterorganicchemistry.com The rate of SNAr reactions is significantly influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the carboxylic acid and the nitrogen atom in the quinoline ring system, makes the ring more electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.comiscnagpur.ac.in

The reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend in bond strength. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and more electronegative halogens better stabilize this intermediate through an inductive effect. masterorganicchemistry.comiscnagpur.ac.in Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The choice of solvent is also critical, with polar aprotic solvents like DMF, DMSO, and THF often being used to facilitate the reaction. acsgcipr.org

Halogen Exchange Reactions

Halogen exchange reactions provide a method to replace the bromine atom with another halogen, such as iodine or chlorine. This can be a strategic step in a multi-step synthesis, as different halogens can exhibit different reactivities in subsequent coupling reactions. For instance, an aryl iodide is generally more reactive than an aryl bromide in many palladium-catalyzed couplings. A bromo-substituted quinoline can be converted to its iodo- or chloro- a derivative under appropriate conditions. acs.org For example, treatment of a bromoquinoline with a source of iodide, such as sodium iodide in the presence of a copper catalyst (Finkelstein reaction conditions), can lead to the corresponding iodoquinoline. Similarly, exchange with chloride can also be achieved. Another approach involves metal-halogen exchange, for example, using organolithium reagents at low temperatures, which can then be quenched with an electrophilic halogen source. researchgate.net

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of larger molecular scaffolds.

Esterification Reactions

Esterification of this compound is a common strategy to modify its properties or to protect the carboxylic acid group during subsequent reactions. Standard methods for esterification can be employed, often involving reaction with an alcohol in the presence of an acid catalyst.

One documented approach involves a chloroformate-mediated esterification. In this method, the carboxylic acid can be reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding ester. This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at reduced temperatures (0–5°C) to achieve good yields, often in the range of 75–85%.

Another relevant synthetic pathway starts from 6-bromoisatin, which is reacted with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid. google.com This intermediate can then be selectively decarboxylated and subsequently esterified. For instance, reaction with methanol (B129727) can yield the corresponding methyl ester. google.com

A related compound, 7-bromoquinoline-2,3-dicarboxylic acid diethyl ester, is also commercially available, indicating that diesterification of the corresponding dicarboxylic acid is a feasible transformation. sigmaaldrich.com

Table 1: Examples of Esterification Reactions

| Starting Material | Reagents | Product | Reference |

| This compound | Ethyl chloroformate, pyridine/triethylamine | Ethyl 7-bromoquinoline-2-carboxylate | |

| 7-Bromoquinoline-4-carboxylic acid | Methanol | 7-Bromoquinoline-4-carboxylic acid methyl ester | google.com |

Amidation and Peptide Coupling Reactions

The formation of amide bonds from this compound is a crucial transformation for the synthesis of a wide range of biologically active molecules and functional materials. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A variety of modern coupling reagents can be utilized for this purpose. These reagents are designed to facilitate the formation of an active intermediate that readily reacts with the amine, minimizing side reactions and racemization in the case of chiral amines. nih.govpeptide.comthieme-connect.de Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). nih.govpeptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is often employed to suppress side reactions and reduce racemization. peptide.com

Recent advancements in amide bond formation have also focused on developing "green" and safer alternatives to traditional coupling reagents. nih.gov One such method involves the use of sulfuryl fluoride (B91410) (SO2F2) to mediate the direct coupling of carboxylic acids and amines at room temperature, offering high efficiency and simple work-up procedures. rsc.org

While specific examples of amidation directly on this compound are not extensively detailed in the provided search results, the general principles of peptide coupling are broadly applicable. The synthesis of related aminoquinoline derivatives often involves the coupling of a protected amino acid to a quinoline carboxylic acid, highlighting the utility of these methods in this chemical space. smolecule.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Notes | Reference |

| Carbodiimides | DCC, DIC, EDC | Widely used, can cause racemization which is minimized by HOBt. | peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, BOP can form a carcinogenic byproduct. | peptide.com |

| Uronium Salts | HBTU, HATU, HCTU | Common in peptide synthesis, can have safety concerns. | nih.gov |

| Other | SO2F2, TSTU | Newer, often "greener" alternatives. | peptide.comrsc.org |

Decarboxylation Studies

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful synthetic step. For quinoline carboxylic acids, this reaction often requires specific conditions.

A relevant example is the decarboxylation of 7-bromoquinoline-2,4-dicarboxylic acid. google.com This compound, when heated in nitrobenzene (B124822) at elevated temperatures (around 210°C), undergoes selective decarboxylation at the 2-position to yield 7-bromoquinoline-4-carboxylic acid. google.comsmolecule.com This suggests that the carboxylic acid at the 2-position is more labile under these thermal conditions.

In a different context, the hydrolysis and decarboxylation of 3-carbethoxy-4-hydroxy-7-bromoquinoline can be achieved using a sodium hydroxide (B78521) solution to yield 4-hydroxy-7-bromoquinoline. acs.org Generally, decarboxylation of carboxylic acids can be challenging and often requires harsh conditions unless specific structural features are present that stabilize the intermediate formed upon loss of CO2. libretexts.org For instance, the presence of a β-keto group or other electron-withdrawing groups can facilitate decarboxylation. libretexts.org The Hunsdiecker reaction, which involves the decarboxylation of silver salts of carboxylic acids in the presence of halogens, is another method, though it can have limitations. libretexts.org

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

Quaternization Reactions

The quinoline nitrogen can be readily quaternized by reaction with alkyl halides. This reaction leads to the formation of N-alkylquinolinium salts. These quaternized derivatives are often used as intermediates in organic synthesis. researchgate.net For example, 2-heterosubstituted 1-alkylquinolinium species can be hydrolyzed to the corresponding 1-alkylquinolin-2-one.

N-Oxidation Reactions

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in glacial acetic acid. lew.ro Quinoline N-oxides are valuable intermediates in their own right and can exhibit distinct biological activities. lew.ro They can also be used to direct further functionalization of the quinoline ring system. For instance, the N-oxide can activate adjacent positions towards nucleophilic attack or undergo rearrangement reactions. lew.ro

Synthesis of Advanced Derivatives of this compound

The bromine atom at the 7-position of the quinoline ring in this compound provides a reactive site for various chemical transformations, making it a valuable starting material for the synthesis of more complex and functionalized quinoline derivatives. These derivatization reactions, particularly those involving the introduction of amino, hydroxyl, and other functional groups, are crucial for developing compounds with specific biological or photophysical properties.

Preparation of 7-(dimethylamino)quinoline-2-carboxylic acid

A key derivative, 7-(dimethylamino)quinoline-2-carboxylic acid, serves as a building block for fluorescent probes. Its synthesis can be accomplished starting from the methyl ester of this compound. This transformation involves the substitution of the bromine atom with a dimethylamino group. nih.gov The resulting compound, which incorporates the electron-donating dimethylamino group, is integral to the construction of fluorescent molecules. For instance, it has been reacted with other complex molecules using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to yield fluorescent conjugates. nih.gov

The introduction of the dimethylamino group at position 7 is a critical modification that can induce or enhance fluorescence in the quinoline scaffold. nih.gov This specific derivatization highlights the utility of this compound as a precursor for creating advanced chemical tools for research.

Synthesis of Amino- and Hydroxy-quinoline Carboxylic Acid Analogues

The versatile reactivity of the bromo-substituted quinoline core allows for the synthesis of various amino and hydroxy analogues. These functional groups can significantly alter the chemical properties and biological activity of the parent molecule. scispace.com

Hydroxy-quinoline Analogues: One approach to synthesize hydroxy-quinoline derivatives involves the direct conversion of the bromo group. For example, 7-bromoquinoline can be converted to 7-hydroxyquinoline (B1418103) in a reaction using copper(I) oxide and sodium hydroxide in water at elevated temperatures (130 °C), achieving a yield of 78%. chemicalbook.com Another synthetic pathway starts from 6-bromoisatin, which undergoes a series of reactions including cyclization and decarboxylation to ultimately yield 7-hydroxyquinoline-4-carboxylic acid. google.com This multi-step process involves intermediates such as 7-bromoquinoline-2,4-carboxylic acid and 7-aminoquinoline-4-carboxylic acid methyl ester, which is then converted to the hydroxy derivative via a diazotization reaction followed by hydrolysis. google.com

Amino-quinoline Analogues: The synthesis of amino-quinoline derivatives from bromo-precursors is also a well-established strategy. A multi-step synthesis starting from 7-bromoquinoline-4-carboxylic acid methyl ester can yield 7-aminoquinoline-4-carboxylic acid methyl ester. This process involves a palladium-catalyzed reaction with a protected amine source (NH2Boc), followed by the removal of the Boc protecting group. google.com The bromine atom at position 7 in certain quinoline systems has been shown to be readily replaceable, facilitating such nucleophilic substitutions. tandfonline.com These synthetic routes provide access to a range of quinoline carboxylic acid analogues with amino or hydroxyl groups at various positions, expanding the chemical space for drug discovery and other applications. scispace.combohrium.com

| Starting Material | Reagents/Conditions | Product | Reference |

| 7-bromoquinoline | 1. NaOH, H₂O2. Cu₂O, 130 °C, 6h | 7-hydroxyquinoline | chemicalbook.com |

| 7-bromoquinoline-4-carboxylic acid methyl ester | 1. NH₂Boc, Pd(OAc)₂, Xantphos, Cs₂CO₃2. HCl, Methanol | 7-aminoquinoline-4-carboxylic acid methyl ester | google.com |

| 3-carbethoxy-4-hydroxy-7-bromoquinoline | 1. 5% NaOH (hydrolysis)2. Heat at 300 °C (decarboxylation) | 4-hydroxy-7-bromoquinoline | acs.org |

Development of Fluorescent Probes and Conjugates

The unique photophysical properties of the quinoline nucleus make its derivatives, including those from this compound, excellent candidates for the development of fluorescent probes and conjugates. ambeed.com The introduction of specific functional groups, such as the dimethylamino group, can create fluorophores with desirable characteristics. nih.gov

A notable example is the creation of RM-581-Fluo, a fluorescent version of the aminosteroid (B1218566) anticancer agent RM-581. nih.gov This probe was synthesized by coupling 7-(dimethylamino)quinoline-2-carboxylic acid with a steroid derivative. The addition of the dimethylamino group to the quinoline moiety induced fluorescence, allowing the tracking of the molecule within cells. RM-581-Fluo exhibits fluorescence with maximum excitation at 365 nm and emission peaks at 448 nm and 505 nm at a physiological pH of 7.3. nih.gov These properties are pH-sensitive, with the emission profile changing in more acidic environments. nih.gov

Furthermore, this compound itself has been utilized in the fabrication of a nanosensor. This sensor was designed for the detection of kynurenic acid, a metabolite of tryptophan, by integrating the quinoline derivative with nitrogen-doped carbon quantum dots. acs.orgresearchgate.net This application demonstrates the role of this bromo-compound as a key component in creating highly specific and sensitive fluorescent chemosensors for important biological molecules. acs.org

| Probe/Conjugate | Precursor | Key Features | Application | Reference |

| RM-581-Fluo | 7-(dimethylamino)quinoline-2-carboxylic acid | Excitation: 365 nmEmission: 448 nm, 505 nm (pH 7.3) | Cellular imaging of an anticancer agent | nih.gov |

| Nanosensor | This compound | Integrated with nitrogen-doped carbon quantum dots | Fluorescent sensing of kynurenic acid | acs.orgresearchgate.net |

Spectroscopic Characterization and Structural Analysis of 7 Bromoquinoline 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon (¹³C) NMR spectra provides definitive evidence for the structure of 7-Bromoquinoline-2-carboxylic acid.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the quinoline (B57606) ring and the carboxylic acid group. The aromatic protons typically resonate in the downfield region, generally between δ 7.5 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The specific chemical shifts are influenced by the electronic effects of the bromine atom at the C-7 position and the electron-withdrawing carboxylic acid group at the C-2 position.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 12.0 ppm, which is a characteristic feature of acidic protons. While specific experimental data for this compound is not detailed in the provided search results, analysis of a related compound, 2-amino-7-bromoquinoline-3-carboxylic acid, shows aromatic protons in the δ 7.34-7.79 ppm range in a DMSO-d6 solvent. tandfonline.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-3, H-4, H-5, H-6, H-8) | 7.5 - 9.0 | Doublet, Doublet of doublets, Singlet |

| Carboxylic Acid Proton (-COOH) | > 12.0 | Broad Singlet |

Note: Expected values are based on general principles of NMR spectroscopy and data for analogous structures.

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The spectrum for this compound will display ten distinct signals corresponding to the nine carbons of the quinoline core and the one carbon of the carbonyl group.

The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum, around δ 165-175 ppm. uni.lu The carbons of the quinoline ring will appear in the aromatic region (approximately δ 110-150 ppm). The carbon atom bonded to the bromine (C-7) will have its chemical shift influenced by the halogen's electronegativity and is expected around δ 110 ppm. The positions of the other carbon signals will be determined by their proximity to the nitrogen atom and the two substituents.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Quinoline Aromatic Carbons | 110 - 150 |

| Carbon bonded to Bromine (C-7) | ~110 |

Note: Expected values are based on general principles of NMR spectroscopy and data for analogous structures. uni.lu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the molecular ion, which allows for the confirmation of the elemental formula. For this compound, with the chemical formula C₁₀H₆BrNO₂, the calculated monoisotopic mass is 250.95819 Da. HRMS analysis would be expected to show a molecular ion peak ([M]⁺ or adducts like [M+H]⁺) corresponding to this exact mass, thereby confirming the molecular formula. For instance, the [M+H]⁺ ion would have a calculated m/z of 251.96547.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in two peaks in the mass spectrum for the molecular ion (and any bromine-containing fragments) that are separated by 2 m/z units and have nearly equal intensity (an M+ and M+2 peak). The observation of this 1:1 doublet is a strong indicator of the presence of a single bromine atom in the molecule.

Ion mobility-mass spectrometry can provide information about the three-dimensional shape of an ion through the measurement of its Collision Cross Section (CCS). While experimental CCS values were not found, predicted CCS values can serve as a useful parameter for structural confirmation. The predicted CCS values for various adducts of this compound have been calculated and provide a reference for its gas-phase ion conformation.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 251.96547 | 143.1 |

| [M+Na]⁺ | 273.94741 | 155.5 |

| [M-H]⁻ | 249.95091 | 148.1 |

| [M+NH₄]⁺ | 268.99201 | 163.1 |

| [M+K]⁺ | 289.92135 | 144.1 |

| [M+H-H₂O]⁺ | 233.95545 | 143.1 |

| [M+HCOO]⁻ | 295.95639 | 161.7 |

| [M+CH₃COO]⁻ | 309.97204 | 188.3 |

| [M+Na-2H]⁻ | 271.93286 | 151.8 |

| [M]⁺ | 250.95764 | 161.7 |

| [M]⁻ | 250.95874 | 161.7 |

Data sourced from PubChemLite.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific molecular vibrations.

Characteristic Vibrational Modes of Carboxylic Acid and Quinoline Ring

The IR spectrum of this compound is expected to exhibit distinct absorption bands that confirm the presence of its key functional groups: the carboxylic acid and the bromo-substituted quinoline ring. The carboxylic acid functional group is particularly notable for its characteristic broad O-H stretching vibration, often described as a "hairy beard," which spans a wide frequency range due to strong intermolecular hydrogen bonding that typically leads to the formation of dimers. orgchemboulder.com This broad absorption is expected to appear in the 3300-2500 cm⁻¹ region. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹. orgchemboulder.com For a related compound, 7-bromoquinoline-4-carboxylic acid, this peak is observed around 1710 cm⁻¹. Other vibrations associated with the carboxylic acid group include the C-O stretch, appearing in the 1320-1210 cm⁻¹ range, and O-H bending vibrations. orgchemboulder.com

The quinoline ring structure also contributes to the IR spectrum. Aromatic C-C stretching vibrations are anticipated in the 1600-1450 cm⁻¹ region. Additionally, the carbon-bromine (C-Br) bond will produce a stretching vibration at lower frequencies, typically around 650 cm⁻¹.

Table 1: Expected Characteristic IR Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Description |

| 3300-2500 | O-H Stretch | Carboxylic Acid | Strong, very broad band due to hydrogen bonding. orgchemboulder.com |

| 1760-1690 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption. orgchemboulder.com |

| 1600-1450 | C=C Stretch | Quinoline Ring | Aromatic ring stretching vibrations. |

| 1320-1210 | C-O Stretch | Carboxylic Acid | Medium to strong absorption. orgchemboulder.com |

| ~650 | C-Br Stretch | Bromo-substituent | Lower frequency stretching vibration. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The quinoline ring system itself acts as a chromophore, the part of the molecule responsible for absorbing light.

Absorption Maxima and Electronic Transitions

The electronic spectrum of quinoline derivatives is characterized by transitions within the aromatic π-electron system. The absorption spectrum is known to be sensitive to the nature and position of substituents on the ring system. For this compound, the extended conjugation of the quinoline ring is expected to result in absorption in the UV region.

While specific experimental data for this compound is not detailed in the provided search results, data from related compounds can offer insight. For instance, a similar compound, 7-bromoquinoline-5,8-dione, displays UV-Vis absorption maxima at 403 nm and 464 nm in methanol (B129727), which is indicative of an extended π-conjugation system. The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic system. The presence of the bromine atom and the carboxylic acid group will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted quinoline.

Table 2: Illustrative UV-Vis Absorption Data for a Related Bromoquinoline Compound

| Compound | Solvent | Absorption Maxima (λmax) |

| 7-Bromoquinoline-5,8-dione | Methanol | 403 nm, 464 nm |

Crystallographic Studies (X-ray Diffraction)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid-state crystal lattice.

While specific crystallographic data for this compound is not available in the search results, analysis of a closely related isomer, 7-bromoquinoline-4-carboxylic acid, and other quinoline derivatives provides a strong basis for predicting its structural features. iucr.org

Table 3: Representative Crystallographic Parameters Based on a Related Isomer (7-Bromoquinoline-4-carboxylic acid)

| Structural Parameter | Typical Value (Å) | Reference |

| C-C (aromatic) Bond Length | 1.38 - 1.42 | |

| C-Br Bond Length | ~1.90 | |

| C=O (carbonyl) Bond Length | ~1.21 | |

| C-O (hydroxyl) Bond Length | ~1.31 |

Computational Chemistry and Chemoinformatics of 7 Bromoquinoline 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to investigate molecular properties at the electronic level. For 7-bromoquinoline-2-carboxylic acid, these methods can elucidate its geometry, electron distribution, and reactivity, which are critical determinants of its chemical and biological function.

Density Functional Theory (DFT) for Geometry Optimization and Electron Density Mapping

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. By approximating the electron density, DFT allows for the accurate determination of a molecule's ground-state geometry and the mapping of its electron density distribution.

For this compound, geometry optimization using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial for understanding its steric properties and how it might interact with other molecules.

The electron density map derived from DFT calculations highlights regions of high and low electron density within the molecule. In this compound, the electronegative nitrogen and oxygen atoms of the carboxylic acid group, as well as the bromine atom, are expected to exhibit higher electron density. Conversely, the hydrogen atoms and parts of the aromatic rings will show lower electron density. This distribution is key to understanding the molecule's polarity and its propensity for intermolecular interactions such as hydrogen bonding.

Fukui Indices for Reactivity Prediction

Fukui indices, derived from conceptual DFT, are powerful descriptors for predicting the local reactivity of a molecule. faccts.de They quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. faccts.de There are three main types of Fukui functions:

f+(r): Predicts the site for nucleophilic attack (where an electron is accepted).

f-(r): Predicts the site for electrophilic attack (where an electron is donated).

f0(r): Predicts the site for radical attack.

For this compound, the calculation of Fukui indices would identify the most reactive sites. It is anticipated that the carbon atom of the carboxylic acid group and certain positions on the quinoline (B57606) ring would be susceptible to nucleophilic attack, while the nitrogen and oxygen atoms would be more likely sites for electrophilic attack. These predictions are invaluable for understanding the molecule's chemical behavior in reactions and its potential interactions with biological targets. substack.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

Prediction of Molecular Interactions and Conformational Analysis

Molecular modeling techniques can be used to predict how this compound interacts with other molecules, including solvent molecules and biological macromolecules like proteins. The electron density distribution and electrostatic potential calculated by DFT can be used to identify sites for hydrogen bonding and other non-covalent interactions. For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

Conformational analysis, often performed using molecular mechanics force fields, explores the different spatial arrangements (conformations) of the molecule and their relative energies. For this compound, the primary conformational flexibility lies in the orientation of the carboxylic acid group relative to the quinoline ring. Understanding the preferred conformations is essential for predicting how the molecule will bind to a receptor.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. Computational approaches play a significant role in modern SAR analysis.

Computational Approaches for Predicting Biological Activity of Derivatives

While specific SAR studies on this compound are not extensively documented in publicly available literature, computational methods provide a framework for predicting the biological activity of its derivatives. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the bromine atom or introducing other substituents) and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build quantitative structure-activity relationship (QSAR) models.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous quinoline-based carboxylic acids provides a strong indication of their potential as inhibitors for various biological targets.

For instance, various 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives have been investigated through molecular docking for their potential antimalarial, antituberculosis, and anticancer properties. These studies often reveal that the quinoline scaffold can form crucial interactions within the active sites of enzymes. For example, in studies on related quinoline carboxylic acids, excellent docking scores were obtained against the malarial protein (PDB ID 1CET) and the tuberculosis protein (PDB ID 2X22) ijcps.org. The interactions typically involve hydrogen bonding from the carboxylic acid group and hydrophobic interactions from the quinoline ring system.

Similarly, docking simulations of fluoroquinolone analogs against E. coli DNA gyrase B have shown good binding affinities, suggesting that the quinoline core is a viable scaffold for enzyme inhibition nih.govsemanticscholar.org. Although a different compound, studies on 7-bromoquinoline-5,8-dione derivatives showed interactions with bacterial dihydropteroate (B1496061) synthase ripublication.com. This suggests that the bromoquinoline moiety can be accommodated in enzyme active sites.

Given these precedents, it is plausible that this compound could be docked into the active sites of various enzymes where the carboxylic acid can act as a hydrogen bond donor and acceptor, and the bromoquinoline core can engage in hydrophobic and halogen bonding interactions. The precise binding mode and affinity would, of course, depend on the specific topology and amino acid composition of the target protein's active site.

Table 1: Examples of Docking Studies on Structurally Related Quinoline Derivatives

| Compound Class | Biological Target | Key Findings |

|---|---|---|

| 2-Aryl/Heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (1CET), Tuberculosis Protein (2X22) | Good docking scores with hydrogen bonding and hydrophobic interactions ijcps.org. |

| Fluoroquinolines | E. coli DNA Gyrase B | Good binding affinities observed nih.govsemanticscholar.org. |

Pharmacokinetic and ADME Predictions

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to its development as a potential therapeutic agent. Computational tools are frequently used to predict these properties early in the drug discovery process.

Lipophilicity is a key physicochemical property that influences a drug's solubility, absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). The calculated logP (ClogP) is a theoretical estimation of this value.

Table 2: Predicted Lipophilicity for this compound and a Related Analog

| Compound | Predicted LogP (Method) | Interpretation |

|---|---|---|

| This compound | Not available in cited sources | Expected to have moderate lipophilicity based on its structural components. |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). This property is influenced by factors such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

In silico models are widely used to predict BBB permeability. For a series of 2-aryl/heteroaryl-quinoline-4-carboxylic acids, preliminary in-silico ADMET studies indicated that BBB penetration was within an expected range for potential drug candidates ijcps.org. These predictions are often based on established principles, such as Lipinski's Rule of Five, which suggests that CNS-active drugs generally have a molecular weight under 500 Da, a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. This compound (molecular weight: 252.06 g/mol ) generally fits within these parameters.

However, the presence of a carboxylic acid group, which is ionized at physiological pH, can significantly reduce BBB permeability. This is a known challenge for acidic compounds intended for CNS targets frontiersin.org. While the moderate lipophilicity of the bromoquinoline core might favor membrane partitioning, the ionized carboxylate group would likely hinder passive diffusion across the BBB. Therefore, it would be predicted to have low BBB permeance without specific transport mechanisms.

Table 3: Predicted ADME Properties for this compound

| ADME Property | Prediction | Rationale |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeance | Low | The presence of an ionizable carboxylic acid group is expected to limit passive diffusion across the BBB, despite a potentially favorable lipophilicity and molecular weight ijcps.orgfrontiersin.org. |

| Oral Bioavailability | Moderate to Good | The compound generally adheres to Lipinski's Rule of Five, suggesting the potential for good oral absorption. The TPSA values for similar quinoline carboxylic acids are indicative of good oral bioavailability ijcps.org. |

Advanced Research Applications and Potential Therapeutic Relevance

Application in Drug Discovery and Medicinal Chemistry

The utility of 7-Bromoquinoline-2-carboxylic acid in the medical field is primarily rooted in the foundational role of its core structure, the quinoline (B57606) scaffold.

Quinoline Scaffold in Drug Design

The quinoline ring system is recognized as a "privileged scaffold" in drug design and development. tandfonline.com This is due to its presence in a wide array of pharmacologically active molecules and its ability to interact with various biological targets. bohrium.comtandfonline.com Quinoline and its derivatives are key components in drugs exhibiting a broad spectrum of activities, including anticancer, antibacterial, antiviral, and antiparasitic properties. nih.gov The synthetic versatility of the quinoline scaffold allows for the creation of a large number of structurally diverse derivatives, enabling chemists to fine-tune their biological and biochemical activities. benthamdirect.com This adaptability has cemented the quinoline moiety's strong position in modern medicinal chemistry, particularly in the search for novel bioactive compounds. tandfonline.com

Inhibitory Effects on Protein Kinases (e.g., CK2)

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, especially cancer. mdpi.com The quinoline scaffold is a key feature in many kinase inhibitors. tandfonline.comtandfonline.com One such kinase of significant therapeutic interest is Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a serine/threonine protein kinase that is overexpressed in many cancers, where it promotes tumor progression and cell survival. nih.govnih.gov Consequently, the development of potent and selective CK2 inhibitors is a major goal in cancer therapy. nih.gov While research directly linking this compound to CK2 inhibition is specific, the broader class of quinoline derivatives has been explored for kinase inhibition. benthamdirect.com The development of ATP-competitive inhibitors targeting the kinase ATP-binding site is a common strategy, and several small molecules have shown promise. nih.govsemanticscholar.org For example, the potent CK2 inhibitor CX-4945 (Silmitasertib) is currently in clinical trials for various cancers. nih.gov The exploration of quinoline-based compounds as scaffolds for new kinase inhibitors remains an active area of research.

Potential as Therapeutic Agents for Cancer and Other Diseases

Quinoline-based compounds have a significant impact on the development of anticancer drugs. tandfonline.com Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair. benthamdirect.com Numerous quinoline derivatives have demonstrated substantial antiproliferative and cytotoxic activities against various cancer cell lines. nih.govneuroquantology.com Studies have shown that certain quinoline-carboxylic acids possess remarkable growth inhibition capacities against cancer cells, such as mammary and cervical cancer cell lines. nih.gov The ability to modify the quinoline structure allows for the design of agents that can selectively target cancer cells, potentially leading to more effective and safer therapeutic strategies. tandfonline.com The ongoing investigation into quinoline derivatives continues to identify new compounds with potent anticancer properties, highlighting the scaffold's enduring importance in oncology research. neuroquantology.com

| Quinoline-Based Compound Class | Therapeutic Target/Mechanism | Potential Disease Application |

| Tyrosine Kinase Inhibitors | EGFR, VEGFR, etc. | Various Cancers |

| Topoisomerase Inhibitors | DNA Topoisomerase | Cancer |

| Antimalarials | Heme Polymerization | Malaria |

| FAP Inhibitors | Fibroblast Activation Protein | Cancer Imaging and Therapy |

Development of FAP-targeted PET Tracers

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed in the reactive stromal fibroblasts of more than 90% of human epithelial cancers, while its presence in normal tissues is limited. nih.govmdpi.com This specific expression pattern makes FAP an excellent target for both cancer diagnosis and therapy. nih.govresearchgate.net Quinoline-based structures, specifically (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogues, have emerged as highly potent and selective FAP inhibitors. nih.govbohrium.com

These inhibitors can be labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), to create tracers for Positron Emission Tomography (PET) imaging. mdpi.comresearchgate.net FAP-inhibitor (FAPI) PET imaging has shown superiority over standard FDG-PET in detecting certain cancers, such as pancreatic ductal adenocarcinoma, by providing higher tumor uptake and better imaging contrast. nih.govmdpi.com The development of these quinoline-based tracers, including derivatives that could potentially incorporate a 7-bromo substitution for further modification, represents a significant advancement in non-invasive cancer imaging and staging. nih.govnih.gov

| FAP-Targeted Tracer Component | Function |

| Quinoline-based Scaffold | Provides high affinity and selectivity for FAP. |

| Chelator (e.g., DOTA) | Binds the radioactive metal (e.g., ⁶⁸Ga). |

| Radionuclide (e.g., ⁶⁸Ga, ¹⁸F) | Emits positrons for PET detection. |

Role in Organic Synthesis and Catalysis

Beyond its direct applications in medicine, this compound serves as a valuable building block in the laboratory.

Intermediate in the Synthesis of Complex Organic Molecules

Quinoline-2-carboxylic acid and its derivatives are versatile starting materials for the synthesis of more complex heterocyclic compounds. ajchem-a.com The carboxylic acid functional group can be readily converted into other functionalities, such as amides or esters, while the bromo-substituent on the quinoline ring provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). These reactions allow for the attachment of various other molecular fragments, leading to the construction of elaborate chemical structures. For instance, related bromo-quinazoline derivatives are used as key intermediates to synthesize novel compounds with potential anticancer activity. nih.gov This utility makes this compound a valuable intermediate for chemists creating libraries of novel compounds for biological screening and developing new synthetic methodologies.

Catalytic Applications in Organic Transformations

While this compound is not typically utilized as a catalyst itself, its chemical structure makes it a valuable substrate and building block in various palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. The presence of a bromine atom on the quinoline ring at the 7-position provides a reactive site for reactions like the Suzuki-Miyaura and Heck couplings.

In these transformations, a palladium catalyst facilitates the formation of a new carbon-carbon bond by coupling the organohalide (in this case, this compound) with an organoboron compound (in Suzuki coupling) or an alkene (in Heck coupling). The general mechanism for a Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The carboxylic acid group at the 2-position can influence the reaction's conditions. Depending on the specific requirements of the transformation, this group might need to be protected (for example, as an ester) to prevent interference with the basic conditions often required for the coupling reaction. nih.gov However, methodologies exist that can accommodate free carboxylic acids. The versatility of these cross-coupling reactions allows for the synthesis of a wide array of complex molecules, making this compound a useful precursor for creating novel quinoline derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry. princeton.edu

Table 1: Potential Cross-Coupling Reactions Involving this compound as a Substrate

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 7-Aryl-quinoline-2-carboxylic acids |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 7-Vinyl-quinoline-2-carboxylic acids |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst / Cu(I) cocatalyst / Base | 7-Alkynyl-quinoline-2-carboxylic acids |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | 7-Amino-quinoline-2-carboxylic acids |

Biosensor and Analytical Applications

The intrinsic properties of the quinoline scaffold suggest potential applications for this compound in the development of advanced sensors.

Nanosensor Fabrication for Biological Systems

There is currently limited direct research on the integration of this compound into nanosensors for biological systems. However, the field of biosensors frequently utilizes organic molecules as key components for molecular recognition and signal transduction. explorationpub.commdpi.com Nanomaterials can be functionalized with specific organic compounds to enhance sensitivity and selectivity. mdpi.com Given its defined structure, this compound could potentially be immobilized on the surface of nanomaterials, such as gold nanoparticles or quantum dots. The quinoline ring system could interact with specific analytes through various mechanisms, including hydrogen bonding or π-π stacking, leading to a detectable change in the nanosensor's physical or chemical properties.

Fluorescence-Based Analytical Techniques

The quinoline ring is a well-known fluorophore, and its derivatives are often studied for their fluorescence properties. beilstein-journals.org Research on related compounds, such as 7,8-benzoquinoline, has shown that their fluorescence can be significantly modulated by the presence of metal ions. iaea.org This suggests that this compound could serve as a fluorescent probe. The carboxylic acid and quinoline nitrogen can act as binding sites for analytes, and such binding events could alter the electronic structure of the molecule, leading to a change in its fluorescence emission (either quenching or enhancement). This "turn-on" or "turn-off" response is a highly desirable feature in the design of chemosensors for detecting specific ions or molecules in biological and environmental samples. beilstein-journals.org For instance, quinoline-based receptors have been successfully designed to distinguish between different carboxylic acids through changes in their fluorescence emission. beilstein-journals.org

Pharmacology and Mechanism of Action Studies

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities. mdpi.com While specific pharmacological studies on this compound are not extensively documented, research on analogous compounds provides insight into its potential therapeutic relevance.

Interaction with Molecular Targets and Biochemical Pathways

Studies on various quinoline carboxylic acid derivatives have revealed significant biological activities, including anti-inflammatory, antiproliferative, and cytotoxic effects. nih.govresearchgate.net The mechanism of action for some of these compounds is speculated to involve the chelation of divalent metals, which are crucial for the function of many enzymes. nih.govresearchgate.net The arrangement of the carboxylic acid group and the nitrogen atom in the quinoline ring of this compound creates a potential bidentate chelation site for metal ions. This capability could allow it to interfere with biochemical pathways that are dependent on these metals. For example, 8-hydroxyquinoline-2-carboxylic acid has been investigated for its potent ability to coordinate with metal ions like Fe³⁺ and molybdate. mdpi.com Furthermore, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been shown to target enzymes like COX-2, which is involved in inflammation and cancer pathways. mdpi.com

Modulation of Enzyme or Receptor Activity

The structural motif of quinoline carboxylic acid is found in various enzyme and receptor modulators. For instance, certain derivatives of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial enzyme implicated in metabolic regulation and cancer. frontiersin.org Other quinoline-based compounds have been developed as antagonists for the P2X7 receptor, an ion channel involved in inflammation and cell death. nih.gov The specific substitution pattern of this compound could confer selectivity for particular biological targets. The bromo-substituent can alter the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity and inhibitory potency against specific enzymes or receptors. nih.gov

Table 2: Biological Activities of Related Quinoline Carboxylic Acid Derivatives

| Compound Class | Biological Activity | Potential Target/Mechanism |

| Quinoline-2-carboxylic acid derivatives | Antiproliferative, Cytotoxic | Chelation of divalent metals, Induction of apoptosis nih.govresearchgate.net |

| 8-Hydroxyquinoline-2-carboxanilides | Antiviral (H5N1) | Inhibition of viral lifecycle nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Anticancer | COX-2 Inhibition, ROS formation mdpi.com |

| 2-(Phenyl)-Quinoline-4-carboxylic acid derivatives | SIRT3 Inhibition | Direct binding and inhibition of enzyme activity frontiersin.org |

| General Quinoline Derivatives | P2X7 Receptor Antagonism | Blocking ion channel function nih.gov |

Apoptosis Induction and Cell Cycle Modulation

Research into quinoline-based compounds has identified their significant potential in oncology, particularly through the mechanisms of apoptosis induction and cell cycle modulation. While direct studies on this compound are limited in published literature, extensive research on structurally similar quinoline-2-carboxylic acid derivatives provides a strong indication of its potential mechanisms of action against cancer cells. These related compounds have been shown to effectively trigger programmed cell death and interfere with the cancer cell cycle, suggesting that the quinoline-2-carboxylic acid scaffold is a promising backbone for the development of novel anticancer agents.

Investigations into an aryl ester derivative of quinoline-2-carboxylic acid have demonstrated its capability to induce apoptosis in prostate cancer (PC3) cell lines. nih.gov This pro-apoptotic effect is linked to the intrinsic pathway of apoptosis, characterized by a significant increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of downstream effector caspases, such as caspase-7 and caspase-9, which execute the final stages of apoptosis. nih.gov

In addition to triggering apoptosis, this quinoline-2-carboxylic acid derivative also exhibits significant effects on cell cycle progression. Studies have shown that it can block the cell cycle in the S phase in PC3 cells. nih.gov This arrest prevents the cancer cells from replicating their DNA, thereby halting their proliferation.

Furthermore, research on other halogenated quinoline derivatives, such as 7-chloroquinoline-1,2,3-triazoyl carboxamides, reinforces the potential of this compound class. These derivatives have been shown to induce apoptosis in both hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. nih.gov Interestingly, the effect on the cell cycle appears to be cell-line specific, with a G0/G1 phase arrest observed in MCF-7 cells, while no significant arrest was seen in MDA-MB-231 cells. nih.gov The parent compound, quinoline-2-carboxylic acid, has also been noted for its significant cytotoxic effects, particularly against cervical HELA cancer cells, highlighting the broad anticancer potential of this chemical family. nih.govmatilda.science

The collective findings from these studies on closely related analogs strongly suggest that this compound likely shares the ability to induce apoptosis and modulate the cell cycle in cancer cells.

| Compound/Derivative | Cell Line | Observed Effect | Molecular Mechanism |

|---|---|---|---|

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | Apoptosis Induction & S Phase Arrest | Increased Bax/Bcl-2 ratio; Enhanced activity of caspases-7 and -9 nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | High affinity for PARP-1, Scr, and PI3K/mTOR targets nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7 (Breast Cancer) | Apoptosis Induction & G0/G1 Phase Arrest | High affinity for PARP-1, Scr, and PI3K/mTOR targets nih.gov |

| Quinoline-2-carboxylic acid | HELA (Cervical Cancer) | Significant Cytotoxicity | Not specified nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The chemical scaffold of 7-bromoquinoline-2-carboxylic acid serves as a critical starting point for the synthesis of a diverse range of more complex molecules. Research in this area is focused on developing novel synthetic methodologies to efficiently generate derivatives with tailored properties. These methods often involve the modification of the carboxylic acid group or substitution at the bromine-bearing position.

For instance, the carboxylic acid moiety can be activated and converted into various functional groups. One documented approach involves treating this compound with isobutyl chloroformate in the presence of triethylamine (B128534), followed by reduction with sodium borohydride. google.com Another key transformation is the formation of amides, which is fundamental to the construction of many biologically active compounds. The coupling of this compound with amines can be achieved using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine. google.com Furthermore, the carboxylic acid can be converted to an ester, for example, through reaction with (bromomethyl)benzene using potassium carbonate as a base in a solvent like dimethylformamide. google.com These synthetic transformations are crucial for building libraries of compounds for structure-activity relationship studies.

The table below summarizes some of the documented synthetic reactions starting from this compound.

| Starting Material | Reagents | Product Type | Reference |

| This compound | 1. Isobutyl chloroformate, Triethylamine 2. Sodium borohydride | (7-Bromquinolin-2-yl)methanol | google.com |

| This compound | Amine, HATU, N,N-Diisopropylethylamine | Quinoline-2-carboxamide derivative | google.com |

| This compound | (Bromomethyl)benzene, Potassium carbonate | Benzyl 7-bromoquinoline-2-carboxylate | google.com |

These methodologies underscore the compound's role as a versatile building block, enabling the exploration of new chemical space and the development of molecules with novel functions.

Development of Advanced Biological Probes and Imaging Agents

The unique photophysical properties of the quinoline (B57606) ring system make this compound and its derivatives attractive candidates for the development of biological probes and imaging agents. A significant area of research is the creation of sensors for biologically important molecules.

A notable application is the fabrication of a nanosensor for the detection of kynurenic acid, a metabolite of the kynurenine (B1673888) pathway implicated in neurodegenerative disorders. researchgate.netdntb.gov.ua This nanosensor was constructed using this compound in conjunction with nitrogen-doped carbon quantum dots (NCDs). researchgate.net The resulting system functions as a ratiometric fluorescent probe, offering high selectivity and sensitivity for kynurenic acid in biological systems. researchgate.net The principle of using quinoline derivatives in sensing is further supported by research on an optical turn-on sensor for d-glucosamine, which was developed by incorporating 8-aminoquinoline, a related fluorophore, into graphene oxide. acs.org

The development of such probes relies on photophysical phenomena like photoinduced electron transfer (PET) and fluorescence resonance energy transfer (FRET). researchgate.netresearchgate.net Carbon quantum dots, often synthesized from natural sources, are frequently employed due to their biocompatibility, photostability, and tunable luminescent properties, making them ideal partners for quinoline-based fluorophores in bioimaging and sensing applications. researchgate.netresearchgate.net

Targeted Drug Delivery Systems Incorporating this compound

The structural features of this compound make it a suitable component for incorporation into sophisticated drug delivery systems designed to target specific cells or tissues. Its ability to be chemically modified allows it to be linked to targeting moieties, therapeutic agents, or nanoparticle platforms.

One emerging strategy involves the use of carbon-based nanomaterials. For example, doxorubicin, a chemotherapy agent, has been loaded into pH-responsive porphyrin-derived carbon dots for targeted cancer therapy. rsc.org While not directly using this compound, this illustrates the potential of using functionalized carbon dots, for which this quinoline derivative is a known precursor component, in drug delivery. researchgate.netrsc.org

Another promising approach is the use of cyclodextrin-based nanosponges, which can encapsulate drug molecules and improve their solubility and delivery. dntb.gov.ua The quinoline moiety could be integrated into such systems to enhance drug loading or provide additional functionalities. Furthermore, derivatives of this compound, such as 3-amino-7-bromoquinoline-2-carboxylic acid, are listed in contexts related to Antibody-Drug Conjugates (ADCs). ambeed.com ADCs are a class of targeted therapies where a potent cytotoxic payload is linked to an antibody that specifically recognizes a target antigen on cancer cells. This suggests that the this compound scaffold is a viable precursor for constructing the linker or payload components of ADCs.

Investigation of Structure-Function Relationships through Combinatorial Chemistry

This compound is an important building block in the field of combinatorial chemistry for the discovery of new therapeutic agents. By systematically modifying its structure, researchers can generate large libraries of related compounds and screen them for biological activity. This process is crucial for understanding structure-activity relationships (SAR), which dictate how a molecule's chemical structure relates to its biological function.

A prominent example is the use of this compound in the synthesis of inhibitors for Pim kinases, a family of serine/threonine kinases implicated in various cancers. google.com Patents describe the synthesis of numerous bicyclic aromatic carboxamide compounds, where this compound serves as a key intermediate. google.comgoogle.com By reacting it with a variety of amines and other reagents, a diverse set of derivatives was created and tested for their ability to inhibit Pim kinases. google.com This systematic approach allows for the identification of key structural features required for potent and selective inhibition.

The findings from these SAR studies are critical for optimizing lead compounds into clinical candidates. The data generated helps in designing molecules with improved potency, selectivity, and pharmacokinetic properties.

| Compound Class | Biological Target | Role of this compound | Reference |

| Pyridineamine compounds | Pim kinase | Starting material/Intermediate | google.com |

| Bicyclic aromatic carboxamides | Pim kinase | Starting material/Intermediate | google.com |

In-depth Mechanistic Studies of Biological Activities

Understanding the precise mechanism by which this compound derivatives exert their biological effects is a key area of future research. Such studies are essential for the rational design of next-generation therapeutics and diagnostic tools.